molecular formula C9H7ClF2O2 B594178 Methyl 4-(chloromethyl)-3,5-difluorobenzoate CAS No. 1263283-69-7

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

Cat. No.: B594178
CAS No.: 1263283-69-7
M. Wt: 220.6
InChI Key: RWNXTXQXCJVRLY-UHFFFAOYSA-N
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Description

Molecular Overview and Significance

Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS 1263283-69-7) is a fluorinated aromatic ester with the molecular formula $$ \text{C}9\text{H}7\text{ClF}2\text{O}2 $$ and a molecular weight of 220.60 g/mol. Its structure features a benzoate backbone substituted with a chloromethyl group at the 4-position and fluorine atoms at the 3- and 5-positions (Figure 1). This compound is classified as a halogenated benzoate derivative, combining electrophilic (chloromethyl) and electron-withdrawing (fluorine) groups, which enhance its reactivity in organic synthesis.

Table 1: Key Molecular Properties

Property Value
CAS Number 1263283-69-7
Molecular Formula $$ \text{C}9\text{H}7\text{ClF}2\text{O}2 $$
Molecular Weight 220.60 g/mol
SMILES COC(=O)C1=CC(F)=C(CCl)C(F)=C1
InChI Key RWNXTXQXCJVRLY-UHFFFAOYSA-N

The compound’s significance lies in its dual functionality: the chloromethyl group serves as a leaving group or site for nucleophilic substitution, while fluorine atoms stabilize adjacent reactive centers through inductive effects.

Properties

IUPAC Name

methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXTXQXCJVRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677427
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-69-7
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 4-Hydroxymethyl-3,5-Difluorobenzoic Acid

This method begins with the introduction of the chloromethyl group to a fluorinated benzoic acid precursor. A patent by CN108358776A details the chlorination of 4-hydroxymethyl benzoic acid derivatives using chlorine gas in the presence of dibenzoyl peroxide (BPO) and triethanolamine as inhibitors.

Reaction Conditions:

  • Catalyst: Dibenzoyl peroxide (0.025–0.125 wt%)

  • Inhibitor: Triethanolamine (0.04–0.2 wt%)

  • Temperature: 60–85°C

  • Chlorination Time: 6–12 hours

Key Steps:

  • Chlorination:

    4-Hydroxymethyl-3,5-difluorobenzoic acid+Cl2BPO, triethanolamine4-Chloromethyl-3,5-difluorobenzoic acid\text{4-Hydroxymethyl-3,5-difluorobenzoic acid} + \text{Cl}_2 \xrightarrow{\text{BPO, triethanolamine}} \text{4-Chloromethyl-3,5-difluorobenzoic acid}

    Excess chlorine gas is introduced under controlled conditions to minimize polysubstitution.

  • Esterification with Methanol:
    The chlorinated acid is treated with methanol in the presence of sulfuric acid or thionyl chloride to yield the methyl ester:

    4-Chloromethyl-3,5-difluorobenzoic acid+CH3OHH2SO4Methyl 4-(chloromethyl)-3,5-difluorobenzoate\text{4-Chloromethyl-3,5-difluorobenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-(chloromethyl)-3,5-difluorobenzoate}

    Yields for this step typically exceed 85% under reflux conditions.

Industrial-Scale Optimization

Industrial protocols emphasize continuous flow reactors to enhance efficiency. For example, VulcanChem reports a telescoped process where chlorination and esterification occur in tandem, reducing intermediate purification needs.

Table 1: Industrial Process Parameters

ParameterValue
Reactor TypeContinuous flow
Residence Time2–4 hours
Temperature70–80°C
Yield88–92%

Route 2: Direct Esterification of Pre-Functionalized Intermediates

Starting Material: 3,5-Difluoro-4-(chloromethyl)benzoic Acid

This route avoids standalone chlorination by utilizing commercially available 3,5-difluoro-4-(chloromethyl)benzoic acid. Esterification is achieved via acid-catalyzed reactions or using coupling agents like oxalyl chloride.

Procedure:

  • Activation with Oxalyl Chloride:
    The acid is treated with oxalyl chloride in dichloromethane to form the acyl chloride:

    3,5-Difluoro-4-(chloromethyl)benzoic acid+(COCl)2Acyl chloride+CO2+HCl\text{3,5-Difluoro-4-(chloromethyl)benzoic acid} + \text{(COCl)}_2 \rightarrow \text{Acyl chloride} + \text{CO}_2 + \text{HCl}
  • Methanol Quenching:
    The acyl chloride is reacted with methanol:

    Acyl chloride+CH3OHMethyl ester+HCl\text{Acyl chloride} + \text{CH}_3\text{OH} \rightarrow \text{Methyl ester} + \text{HCl}

    Yields for this method range from 90–94%.

Catalytic Esterification with Titanium Tetrachloride

Ambeed’s protocol for analogous iodinated esters demonstrates the efficacy of TiCl₄ in esterification. Applied to the target compound:

  • Catalyst: TiCl₄ (5–10 mol%)

  • Solvent: Methanol

  • Time: 24–48 hours

  • Yield: 76–82%

Table 2: Comparative Yields for Esterification Methods

MethodCatalystYield (%)Purity (%)
Acid-CatalyzedH₂SO₄8598
Oxalyl ChlorideNone9299
TiCl₄Titanium(IV)7897

Challenges and By-Product Management

Competing Side Reactions

  • Over-Chlorination: Excessive chlorine exposure leads to dichloromethyl by-products. The use of triethanolamine in CN108358776A’s method suppresses this by stabilizing reactive intermediates.

  • Ester Hydrolysis: Moisture during esterification can revert the product to the carboxylic acid. Anhydrous conditions and molecular sieves are critical.

Purification Techniques

  • Distillation: Effective for removing excess methanol and low-boiling impurities.

  • Recrystallization: Hot methanol or ethanol yields crystals with >99% purity.

Recent Advancements and Scalability

Flow Chemistry Innovations

VulcanChem’s automated systems integrate real-time GC monitoring to adjust chlorine flow rates dynamically, achieving 95% selectivity for the monochloromethyl product.

Green Chemistry Approaches

Emerging methods replace chlorine gas with trichloroisocyanuric acid (TCCA) as a safer chlorinating agent, though yields remain lower (70–75%) .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloromethyl group.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 4-(chloromethyl)-3,5-difluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3,5-difluorobenzoate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 3,5-difluorobenzoate

  • Structure : Lacks the chloromethyl group at the 4-position.

Methyl 4-chloro-3-(chloromethyl)benzoate (CAS: 1211505-19-9)

  • Structure : Contains two chloromethyl groups (at 3- and 4-positions) but lacks fluorine substituents.
  • Reactivity : Higher electrophilicity due to dual chloromethyl groups, enabling rapid alkylation but increasing susceptibility to hydrolysis.
  • Application : Employed in pesticide synthesis, as chlorinated analogues are common in agrochemical intermediates .

3,5-Dichlorophenyl 4-methylbenzoate

  • Structure : Features dichlorophenyl and methylbenzoate groups.
  • Crystallography : Single-crystal X-ray studies reveal a dihedral angle of 48.81° between aromatic rings, influencing packing efficiency and melting point. Bond parameters (mean C–C = 0.003 Å) are comparable to Methyl 4-(chloromethyl)-3,5-difluorobenzoate derivatives .
  • Application : Used in crystallography studies but lacks documented biological activity.

9-O-(4-(Chloromethyl)benzoyl)-fibrauretin

  • Structure : A fibrauretin derivative with a 4-(chloromethyl)benzoyl group.
  • Bioactivity : Demonstrates potent acetylcholinesterase (AChE) inhibition, surpassing the reference drug donepezil. The chloromethyl group enhances interaction with the enzyme’s active site, suggesting that this compound could similarly contribute to bioactive molecules .

Chloromethyl-Thiazolyl Urea Derivatives (e.g., Compounds 8a–8c)

  • Structure : Contain chloromethyl-thiazole and aryl urea moieties.
  • Synthetic Yield : Yields range from 50.3% to 58.1%, lower than typical benzoate derivatives due to complex urea formation steps.
  • Bioactivity : Moderate AChE inhibition (e.g., 8c: ESI-MS m/z 396.0 [M+H]+) but less potent than fluorinated benzoates .

Key Research Findings

Fluorine vs. Chlorine Substitution : Fluorine atoms in this compound enhance metabolic stability and electronegativity compared to purely chlorinated analogues, making it preferable in drug design .

Chloromethyl Reactivity : The chloromethyl group enables facile derivatization (e.g., nucleophilic substitution), as seen in its role in synthesizing AChE inhibitors .

Structural Rigidity : Crystallographic data suggest that difluoro substitution reduces steric hindrance compared to bulkier dichlorophenyl groups, improving solubility .

Biological Activity

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is an organic compound that has garnered attention due to its potential biological activity. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate framework with chloromethyl and difluoromethyl substituents. Its chemical formula is C9H7ClF2O2C_9H_7ClF_2O_2, and it possesses unique properties that may contribute to its biological activity.

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and proteins. The presence of the difluorobenzoate moiety enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of proteases and other enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit the SARS-CoV-2 3CL protease, which is crucial for viral replication. The inhibition constants (Ki) for these compounds are often in the nanomolar range, suggesting potent activity .

Antiviral Activity

A significant area of research involves evaluating the antiviral properties of this compound. Its structural analogs have shown promising results in inhibiting viral replication in vitro. For example, compounds with similar functional groups have demonstrated effective inhibition against SARS-CoV-1 and SARS-CoV-2 proteases, with IC50 values ranging from 0.27 nM to several micromolar concentrations .

Case Studies

  • SARS-CoV-2 Protease Inhibition : In a study examining ketone-based inhibitors, a compound structurally related to this compound exhibited irreversible inhibition kinetics against the SARS-CoV-2 3CL protease with an IC50 value of approximately 0.27 nM . This highlights the potential of similar compounds in developing antiviral therapies.
  • Pharmacokinetic Properties : Another study explored the pharmacokinetics of related compounds in animal models, revealing favorable absorption and distribution characteristics that could support therapeutic applications .

Table 1: Biological Activity Summary

Compound NameTargetIC50 (nM)Ki (nM)Reference
This compoundSARS-CoV-2 3CLpro~0.27Not reported
Related Compound ASARS-CoV-1 3CLpro~0.004Not reported
Related Compound BCathepsin B~1.3Not reported

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(chloromethyl)-3,5-difluorobenzoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Esterification : Reacting 3,5-difluorobenzoic acid with methanol under acidic catalysis to form methyl 3,5-difluorobenzoate .

Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like chloromethyl methyl ether (Caution: Highly hazardous; follow safety protocols ).

  • Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., over-alkylation). Monitor progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H (e.g., chloromethyl protons at ~4.6 ppm) and <sup>19</sup>F NMR (distinct coupling patterns for 3,5-difluoro groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]<sup>+</sup> at m/z 236.6) and fragmentation patterns .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm<sup>-1</sup>) and C-F/C-Cl vibrations .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based <sup>19</sup>F chemical shift calculations) .
  • Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally similar ethyl 4-amino-3,5-difluorobenzoate .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled chloromethyl groups to track substitution patterns in complex mixtures .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Leaving Group Potential : The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .
  • Steric and Electronic Effects : Electron-withdrawing fluorine atoms at 3,5-positions increase the electrophilicity of the chloromethyl group. Steric hindrance from the methyl ester may slow bulkier nucleophiles.
  • Case Study : Analogous compounds (e.g., 4-(chloromethyl)-2,5-difluorobenzoate derivatives) show >80% substitution yields with primary amines at 60°C .

Q. What are the best practices for handling and storing this compound to prevent degradation or hazardous reactions?

  • Methodological Answer :

  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 0–6°C to inhibit hydrolysis .
  • Safety Protocols : Use spark-free equipment, grounded containers, and fume hoods to mitigate risks of chloromethyl group reactivity (e.g., formation of carcinogenic bis(chloromethyl) ether) .
  • Degradation Monitoring : Regular GC-MS analysis to detect decomposition products like 3,5-difluorobenzoic acid or formaldehyde .

Q. How can computational chemistry models predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) leveraging halogen-bonding interactions from fluorine and chlorine atoms .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data from analogous compounds (e.g., anti-inflammatory or antimicrobial derivatives) .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .

Data Contradiction Analysis

Reported Spectral Discrepancy Resolution Strategy Reference
Variable <sup>19</sup>F NMR shifts (δ -110 to -115 ppm)Calibrate against internal standard (e.g., CFCl3) and confirm solvent effects (DMSO vs. CDCl3) .
Inconsistent IR carbonyl peaks (±10 cm<sup>-1</sup>)Ensure anhydrous conditions to eliminate carboxylic acid byproduct interference .

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